molecular formula C14H16N10O2S B14729458 Guanine, 7,7'-(thiodiethylene)di- CAS No. 5966-32-5

Guanine, 7,7'-(thiodiethylene)di-

Cat. No.: B14729458
CAS No.: 5966-32-5
M. Wt: 388.41 g/mol
InChI Key: LTINWGGGBIKDCV-UHFFFAOYSA-N
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Description

Guanine, 7,7’-(thiodiethylene)di-: is a compound that features a guanine base linked by a thiodiethylene bridge. Guanine is one of the four main nucleotide bases found in DNA and RNA, playing a crucial role in the storage and transmission of genetic information. The thiodiethylene linkage introduces unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanine, 7,7’-(thiodiethylene)di- typically involves the reaction of guanine with a thiodiethylene precursor. One common method is the nucleophilic substitution reaction where guanine reacts with a thiodiethylene halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the thiodiethylene bridge.

Industrial Production Methods: Industrial production of Guanine, 7,7’-(thiodiethylene)di- may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Guanine, 7,7’-(thiodiethylene)di- can undergo oxidation reactions, particularly at the sulfur atom in the thiodiethylene bridge. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the guanine base or the thiodiethylene bridge. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the guanine base. Reagents like alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiodiethylene bridge.

    Reduction: Reduced forms of guanine or the thiodiethylene bridge.

    Substitution: Substituted guanine derivatives with various functional groups.

Scientific Research Applications

Chemistry: Guanine, 7,7’-(thiodiethylene)di- is used in the study of nucleic acid interactions and the development of novel nucleic acid analogs. Its unique structure allows for the exploration of base pairing and stacking interactions in DNA and RNA.

Biology: In biological research, the compound is utilized to investigate the mechanisms of DNA repair and replication. It serves as a model compound to study the effects of sulfur-containing linkages in nucleic acids.

Medicine: The compound has potential applications in the development of therapeutic agents. Its ability to interact with nucleic acids makes it a candidate for drug design, particularly in targeting genetic diseases and cancer.

Industry: In the industrial sector, Guanine, 7,7’-(thiodiethylene)di- is used in the production of specialized materials and coatings. Its unique optical properties are exploited in the manufacture of pigments and reflective materials.

Mechanism of Action

The mechanism of action of Guanine, 7,7’-(thiodiethylene)di- involves its interaction with nucleic acids. The thiodiethylene bridge allows for unique binding interactions with DNA and RNA, potentially affecting their structure and function. The compound can intercalate between base pairs, disrupting normal base pairing and leading to alterations in genetic processes. Molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

    8-Oxo-7,8-dihydroguanine: An oxidized form of guanine that is commonly studied for its role in DNA damage and repair.

    Guanosine: A nucleoside comprising guanine attached to a ribose ring, used in various biochemical studies.

    Guanine derivatives: Compounds with modifications at different positions on the guanine base, used to study nucleic acid interactions.

Uniqueness: Guanine, 7,7’-(thiodiethylene)di- is unique due to the presence of the thiodiethylene bridge, which imparts distinct chemical and physical properties. This linkage allows for novel interactions with nucleic acids, making it a valuable tool in both research and industrial applications.

Properties

CAS No.

5966-32-5

Molecular Formula

C14H16N10O2S

Molecular Weight

388.41 g/mol

IUPAC Name

2-amino-7-[2-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]ethyl]-1H-purin-6-one

InChI

InChI=1S/C14H16N10O2S/c15-13-19-9-7(11(25)21-13)23(5-17-9)1-3-27-4-2-24-6-18-10-8(24)12(26)22-14(16)20-10/h5-6H,1-4H2,(H3,15,19,21,25)(H3,16,20,22,26)

InChI Key

LTINWGGGBIKDCV-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCSCCN3C=NC4=C3C(=O)NC(=N4)N)C(=O)NC(=N2)N

Origin of Product

United States

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